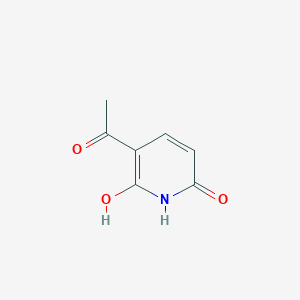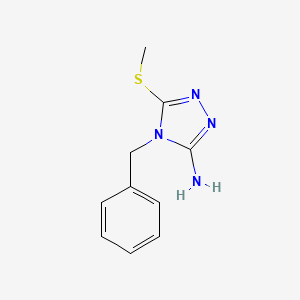
2(1H)-Pyridinone, 3-acetyl-6-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 3-acetyl-6-hydroxy- (9CI) is a heterocyclic organic compound with a pyridinone core structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of both acetyl and hydroxy functional groups in the molecule contributes to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-acetyl-6-hydroxy- typically involves the condensation of 2,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of piperidine and acetic acid as catalysts. The reaction is carried out in ethanol under reflux conditions, and the progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and water is added to induce crystallization. The resulting crystals are filtered, washed with ice-cold ethanol, and dried under vacuum to obtain the desired compound .
Industrial Production Methods
Industrial production of 2(1H)-Pyridinone, 3-acetyl-6-hydroxy- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. The use of high-purity reagents and solvents is crucial in industrial settings to achieve the desired quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinone, 3-acetyl-6-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyridinone ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-acetyl-6-oxo-2(1H)-pyridinone.
Reduction: Formation of 3-(1-hydroxyethyl)-6-hydroxy-2(1H)-pyridinone.
Substitution: Formation of halogenated derivatives such as 3-acetyl-6-hydroxy-2(1H)-pyridinone-4-bromo.
Applications De Recherche Scientifique
2(1H)-Pyridinone, 3-acetyl-6-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 3-acetyl-6-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-acetyl-6-hydroxy-2H-chromen-2-one: Shares a similar core structure but differs in the presence of a chromenone ring instead of a pyridinone ring.
6-hydroxy-8-methoxy-3-methylisochroman-1-one: Another compound with a similar hydroxy and acetyl substitution pattern but with an isochroman ring structure.
Uniqueness
2(1H)-Pyridinone, 3-acetyl-6-hydroxy- is unique due to its specific combination of functional groups and the pyridinone core. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
68999-74-6 |
|---|---|
Formule moléculaire |
C7H7NO3 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
5-acetyl-6-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C7H7NO3/c1-4(9)5-2-3-6(10)8-7(5)11/h2-3H,1H3,(H2,8,10,11) |
Clé InChI |
ZHZGZJKMHXILGB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(NC(=O)C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]acetate](/img/structure/B12114763.png)


![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-[(oxolan-2-yl)methyl]urea](/img/structure/B12114781.png)
![7-(2-Bromoethoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-one](/img/structure/B12114784.png)
![Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12114786.png)
![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide](/img/structure/B12114812.png)
![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B12114814.png)

![3-(1-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12114821.png)
![4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B12114830.png)

![Methyl 2-[2-(2-acetamidopropanoylamino)propanoylamino]-3-phenylpropanoate](/img/structure/B12114836.png)
